![molecular formula C69H39N3 B14209084 1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- CAS No. 792924-36-8](/img/structure/B14209084.png)
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes three pyrenylphenyl groups attached to the triazine core. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- typically involves the nucleophilic substitution of cyanuric chloride with pyrenylphenyl groups. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the substitution process. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The pyrenyl groups can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrenylphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyrenequinones.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to the fluorescence properties of pyrene.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- is largely dependent on its interaction with molecular targets. The pyrenyl groups can intercalate with DNA, making it useful in biological applications. Additionally, the compound’s fluorescence properties allow it to act as a probe, emitting light upon excitation and providing valuable information about the environment it is in. The triazine core can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: Utilized in the synthesis of advanced polymers.
Uniqueness
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- is unique due to the presence of pyrenyl groups, which impart fluorescence properties. This makes it particularly valuable in applications requiring fluorescence, such as biological imaging and the development of optoelectronic devices. The combination of the triazine core and pyrenyl groups also provides a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
792924-36-8 |
|---|---|
Fórmula molecular |
C69H39N3 |
Peso molecular |
910.1 g/mol |
Nombre IUPAC |
2,4,6-tris(4-pyren-1-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C69H39N3/c1-4-43-16-19-49-28-34-55(58-37-31-46(7-1)61(43)64(49)58)40-10-22-52(23-11-40)67-70-68(53-24-12-41(13-25-53)56-35-29-50-20-17-44-5-2-8-47-32-38-59(56)65(50)62(44)47)72-69(71-67)54-26-14-42(15-27-54)57-36-30-51-21-18-45-6-3-9-48-33-39-60(57)66(51)63(45)48/h1-39H |
Clave InChI |
PKMLSVYKLIPXMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=NC(=NC(=N6)C7=CC=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
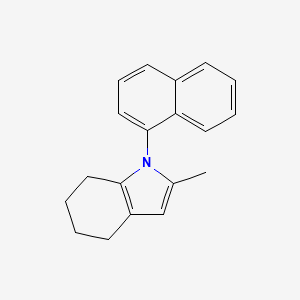
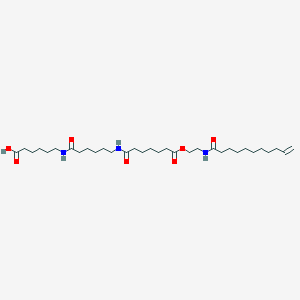
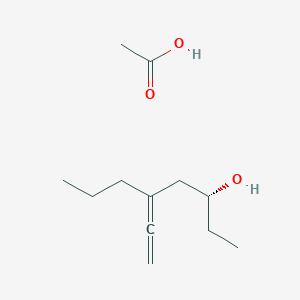
![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)
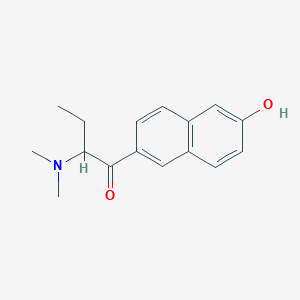
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)

![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)

![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
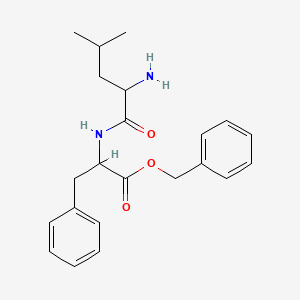
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)
